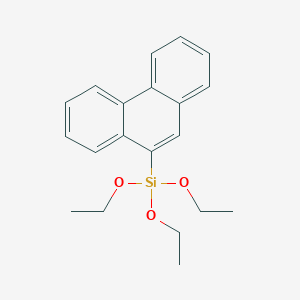![molecular formula C17H19NO B6322493 [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-03-9](/img/structure/B6322493.png)
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% (4-DIPM) is an organic compound in the isoquinoline family. It is a white crystalline solid with a melting point of 124-126°C and a boiling point of 175-177°C. 4-DIPM is a versatile compound that can be used as a building block for a variety of synthetic organic reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of isoquinoline derivatives and other heterocyclic compounds.
Applications De Recherche Scientifique
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of isoquinoline derivatives and other heterocyclic compounds. Additionally, [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% has been used in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents, antimicrobial agents, and anti-tumor agents.
Mécanisme D'action
The mechanism of action of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% is not well understood. However, it is believed to act as a catalyst for the formation of a variety of organic compounds. It has been shown to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% are not well understood. It is believed to act as a catalyst for the formation of a variety of organic compounds, and thus may have an effect on the metabolism of these compounds. However, more research is needed to determine the exact effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it can be used as a catalyst for the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of heterocyclic compounds. The main limitation of using [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in laboratory experiments is its potential toxicity. It should be handled with caution and protective equipment should be worn when handling the compound.
Orientations Futures
Future research should focus on further investigating the biochemical and physiological effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%, as well as its potential toxicity. Additionally, further research should be conducted on the synthesis of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%, as well as its use as a catalyst for the formation of a variety of organic compounds. Finally, further research should be conducted on the use of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Méthodes De Synthèse
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% can be synthesized from 4-bromo-3,4-dihydro-1H-isoquinoline-2-ylmethyl)-phenyl]-methanol (4-Br-DIPM) using a two-step reaction. The first step involves the reduction of 4-Br-DIPM with sodium borohydride in aqueous solution, followed by a reaction with aqueous sodium hydroxide to generate [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%. This method is simple and efficient, and provides good yields of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%.
Propriétés
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-13-15-7-5-14(6-8-15)11-18-10-9-16-3-1-2-4-17(16)12-18/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDGAIGMXDOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dihydro-1h-isoquinolin-2-ylmethyl)-phenyl]-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)







![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

